molecular formula C9H12ClNS B1468640 2-Chloro-4-cyclohexylthiazole CAS No. 1340056-61-2

2-Chloro-4-cyclohexylthiazole

Cat. No. B1468640
CAS RN: 1340056-61-2
M. Wt: 201.72 g/mol
InChI Key: YMTJWPRSJRWRSR-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclohexylthiazole is a chemical compound with the molecular formula C9H12ClNS . It is used in scientific research and its unique structure allows for diverse applications, including drug synthesis and material development.

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including 2-Chloro-4-cyclohexylthiazole, have been studied for their antimicrobial properties. They are known to be effective against a range of bacterial strains, including Staphylococcus aureus and E. coli . The compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis makes it a candidate for developing new antimicrobial agents.

Anticancer Activity

Thiazoles are part of several anticancer drugs due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The structural moiety of thiazole is found in drugs like tiazofurin , which is used in cancer treatment . Research on 2-Chloro-4-cyclohexylthiazole could explore its potential as a scaffold for developing novel anticancer agents.

Antidiabetic Potential

The thiazole ring is a common feature in antidiabetic drugs. Compounds like morpholino thiazolyl-2,4-thiazolidinediones, derived from thiazole aldehydes, have shown promise in stimulating insulin secretion . 2-Chloro-4-cyclohexylthiazole could be investigated for its utility in enhancing glucose metabolism and insulin sensitivity.

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives exhibit significant anti-inflammatory and analgesic activities. They can modulate inflammatory pathways and reduce pain perception. This makes 2-Chloro-4-cyclohexylthiazole a potential compound for developing new anti-inflammatory and pain-relieving medications .

Neuroprotective Properties

Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. The compound’s ability to protect neuronal cells from oxidative stress and apoptosis is of particular interest in this field .

Antioxidant Properties

Some thiazole derivatives have been synthesized specifically for their antioxidant properties, which are crucial in combating oxidative stress-related diseases . 2-Chloro-4-cyclohexylthiazole could be modified to enhance its efficacy as an antioxidant.

Agricultural Chemicals

Thiazoles are used in agrochemicals due to their bioactivity. They can serve as the basis for developing new pesticides, herbicides, and fungicides, contributing to crop protection and yield improvement .

Photographic Sensitizers and Industrial Applications

Thiazoles are utilized in the synthesis of photographic sensitizers and as vulcanization accelerators in the rubber industry. The unique properties of 2-Chloro-4-cyclohexylthiazole could be exploited in these industries to develop new materials with improved performance .

properties

IUPAC Name

2-chloro-4-cyclohexyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTJWPRSJRWRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-cyclohexyl-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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